molecular formula C10H14ClNO2 B1598777 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol CAS No. 71954-32-0

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

Cat. No. B1598777
CAS RN: 71954-32-0
M. Wt: 215.67 g/mol
InChI Key: GRDZVACAKYVZEP-UHFFFAOYSA-N
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Description

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol is a chemical compound with the CAS Number: 71954-32-0. Its molecular weight is 215.68 and its molecular formula is C10H14ClNO2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNO2/c1-7-4-9(2-3-10(7)11)14-6-8(13)5-12/h2-4,8,13H,5-6,12H2,1H3 .

Scientific Research Applications

Chlorophenoxy Compounds and Environmental Health

Chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used herbicides. Epidemiological studies have suggested potential associations between exposure to these compounds and increased risks of non-Hodgkin's lymphoma (NHL), Hodgkin's disease (HD), leukemia, and soft-tissue sarcoma (STS). However, toxicological studies in rodents have not shown evidence of carcinogenicity, leading regulatory agencies to consider chlorophenoxy compounds as either not likely to be carcinogenic or unclassifiable with respect to carcinogenicity. The research indicates that environmental exposures to these compounds are not sufficient to support a causal relationship with lymphohematopoietic cancers, suggesting that any genotoxic mode of action is unlikely (Stackelberg, 2013).

Antioxidant Properties of Related Compounds

Research on chlorogenic acid (CGA), a phenolic compound found in coffee, tea, and some fruits, reveals significant antioxidant, anti-inflammatory, and antimicrobial properties. CGA plays therapeutic roles such as hepatoprotective, cardioprotective, neuroprotective, and anti-obesity activities. Its ability to modulate lipid and glucose metabolism suggests potential applications in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases. CGA's antioxidant activity is particularly noteworthy, as it can scavenge free radicals and act as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).

Potential Mechanisms and Therapeutic Applications

The immunomodulatory and anti-inflammatory roles of polyphenols, including compounds similar to 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol, have been documented. Polyphenols can regulate immunity by interfering with immune cell regulation, proinflammatory cytokines' synthesis, and gene expression. They modulate key cellular pathways such as NF-κB, MAPk, and PI3K/Akt, contributing to their anti-inflammatory properties. This suggests potential research applications of 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol in studying inflammation and immune responses (Yahfoufi et al., 2018).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-7-4-9(2-3-10(7)11)14-6-8(13)5-12/h2-4,8,13H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZVACAKYVZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392017
Record name 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

CAS RN

71954-32-0
Record name 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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